Nitrofurantoin monohydrate
Overview
Description
Nitrofurantoin Monohydrate is a monohydrate form of nitrofurantoin, a synthetic derivative of imidazolidinedione (hydantoin) that inhibits bacterial DNA, RNA, and cell wall protein synthesis.
Mechanism of Action
Target of Action
Nitrofurantoin monohydrate primarily targets bacterial cells, specifically their nitroreductases . These enzymes play a crucial role in bacterial metabolism and survival.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates inhibit the citric acid cycle, a fundamental metabolic pathway, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by nitrofurantoin is the citric acid cycle . By inhibiting this cycle, nitrofurantoin disrupts the energy production within the bacterial cell, leading to cell death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and survival of the bacteria .
Pharmacokinetics
Nitrofurantoin exhibits a bioavailability of 38.8-44.3% . It reaches a peak concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is well absorbed, and its absorption and duration of therapeutic concentrations in the urine are increased when taken with food . The half-life of nitrofurantoin is between 20 to 60 minutes , and it is excreted in the urine, with 20% to 25% of the drug being excreted unchanged .
Result of Action
The result of nitrofurantoin’s action is the death of bacterial cells. By inhibiting key biochemical pathways and the synthesis of vital macromolecules, nitrofurantoin effectively halts bacterial growth and survival . This makes it an effective treatment for urinary tract infections .
Action Environment
The action of nitrofurantoin is influenced by the environment within the urinary tract, where the drug reaches therapeutic concentrations . The acidic environment of urine can enhance the drug’s solubility and its antimicrobial activity. Additionally, nitrofurantoin’s efficacy can be influenced by the presence of nitroreductase-producing bacteria, which are necessary for the drug’s activation .
Biochemical Analysis
Biochemical Properties
Nitrofurantoin monohydrate plays a crucial role in biochemical reactions by interacting with bacterial flavoproteins. These interactions lead to the reduction of this compound into reactive intermediates. These intermediates then inactivate or alter bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum activity makes this compound an effective antibacterial agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This disruption leads to the inhibition of cell signaling pathways, alterations in gene expression, and interference with cellular metabolism. The compound’s ability to target multiple cellular processes makes it a potent antibiotic against a wide range of bacterial pathogens .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by bacterial flavoproteins to form reactive intermediates. These intermediates bind to bacterial ribosomal proteins and other macromolecules, leading to the inhibition of essential biochemical processes. This compound’s ability to inhibit protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis at the molecular level is key to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and slow degradation, which allows it to maintain its antibacterial activity over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity. These threshold effects highlight the importance of careful dosage management to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within bacterial cells. The compound is reduced by bacterial flavoproteins to form reactive intermediates, which then interact with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels, leading to the inhibition of essential biochemical processes such as protein synthesis and DNA replication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects. The distribution of this compound within bacterial cells is crucial for its ability to inhibit multiple biochemical processes .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells through targeting signals and post-translational modifications. This localization allows this compound to effectively interact with bacterial ribosomal proteins and other macromolecules, leading to the inhibition of essential biochemical processes .
Properties
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPVLAHAVEISO-JSGFVSQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
Record name | Nitrofurantoin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70169092 | |
Record name | Nitrofurantoin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-81-7 | |
Record name | Nitrofurantoin monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrofurantoin monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROFURANTOIN MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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